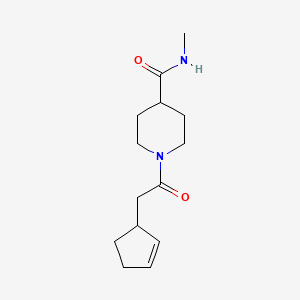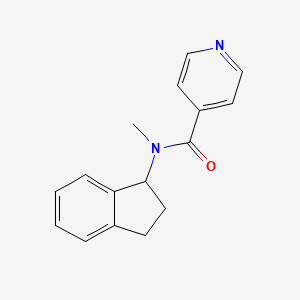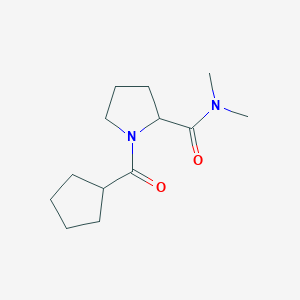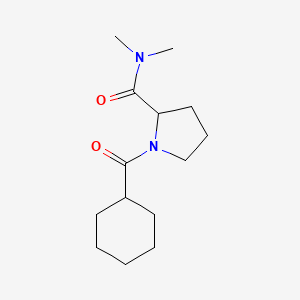
1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in the early 2000s by researchers at the University of Queensland, Australia. Since then, CX-5461 has been extensively studied for its potential use in cancer therapy.
作用机制
1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This results in the inhibition of ribosome biogenesis and leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects
1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, which is a critical pathway involved in the regulation of cell cycle and apoptosis. 1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has also been shown to induce autophagy, which is a process by which cells degrade and recycle damaged or unnecessary cellular components.
实验室实验的优点和局限性
One of the advantages of 1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is its selectivity for RNA polymerase I transcription. This makes it a useful tool for studying the role of ribosome biogenesis in cancer cells. However, one of the limitations of 1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is its toxicity, which can limit its use in certain experiments.
未来方向
There are a number of future directions for research on 1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide. One area of interest is the development of combination therapies that include 1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide. Another area of interest is the identification of biomarkers that can predict response to 1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide. Additionally, there is interest in developing new analogs of 1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide that may have improved efficacy and reduced toxicity.
Conclusion
1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is a small molecule inhibitor of RNA polymerase I transcription that has shown promise as a potential cancer therapy. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are a number of future directions for research on 1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide, and it is likely to continue to be an important tool in cancer research.
合成方法
The synthesis of 1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide involves several steps, including the reaction of cyclohexanecarbonyl chloride with N,N-dimethylpyrrolidine to form the intermediate cyclohexanecarbonyl-N,N-dimethylpyrrolidine. This intermediate is then reacted with ethyl chloroformate to form the final product, 1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide. The synthesis of 1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is a complex process and requires expertise in organic chemistry.
科学研究应用
1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to selectively inhibit RNA polymerase I transcription, which is a critical step in the production of ribosomes. Cancer cells have a high demand for ribosomes, and 1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has been shown to be particularly effective in killing cancer cells.
属性
IUPAC Name |
1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-15(2)14(18)12-9-6-10-16(12)13(17)11-7-4-3-5-8-11/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYKHHUKHXCSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclopent-2-en-1-yl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7492980.png)

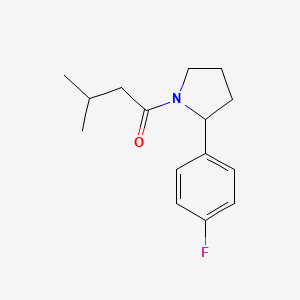
![[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7493025.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one](/img/structure/B7493030.png)
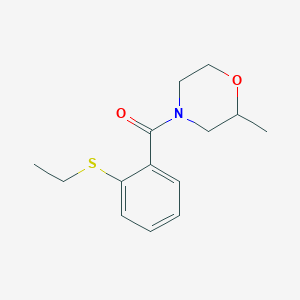
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7493039.png)
![2-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7493047.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone](/img/structure/B7493049.png)

